Welcome to the BenchChem Online Store!
molecular formula C11H20O B8476137 2,2-Diethylcycloheptanone

2,2-Diethylcycloheptanone

Cat. No. B8476137
M. Wt: 168.28 g/mol
InChI Key: FOWLIKRFLDZZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08436005B2

Procedure details

A solution of potassium tert-butoxide (1M in tBuOH) (160 mL, 160 mmol) was treated with cycloheptanone (5.4 mL, 45.8 mmol). The mixture stirred at room temperature for 5 minutes and was then put into an ice bath. Then, ethyl iodide (24 mL, 300 mmol) was added all at once. The reaction mixture stirred in the ice bath for 30 minutes and at room temperature overnight. After this time, the mixture was filtered, then the filtrate was evaporated to ˜15 mL. This crude mixture of mono and gem di-substituted products was combined with another 160 mL (160 mmol) of 1M potassium tert-butoxide, then after 5 minutes the mixture was put into an ice bath. Ethyl iodide (24 mL, 300 mmol) was added, and the reaction mixture was again stirred in the ice bath for 30 minutes and at room temperature overnight. The mixture was filtered after this time, and the filtrate was evaporated to ˜15 mL. This was partitioned between ether and water, and the ether layer was washed three times with water. The combined aqueous washes were then extracted three times with ether, then the combined organics were finally dried over Na2SO4 and evaporated. Chromatography on silica gel (3 to 20% EtOAc-hexane, eluant) afforded the title compound. 1H NMR (300 MHz, CDCl3) δ 2.50 (m, 2H), 1.86 (m, 1H), 1.57-1.69 (m, 6H), 1.33-1.49 (m, 4H), 1.23 (m, 1H), 0.75 (t, J=7.5 Hz, 6H).
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
reactant
Reaction Step Four
Quantity
24 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[C:2]([CH3:5])([O-])C.[K+].[C:7]1(=[O:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[CH2:15](I)[CH3:16]>>[CH2:15]([C:8]1([CH2:2][CH3:5])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:7]1=[O:14])[CH3:16] |f:0.1|

Inputs

Step One
Name
Quantity
160 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
5.4 mL
Type
reactant
Smiles
C1(CCCCCC1)=O
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
C(C)I
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
160 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Five
Name
Quantity
24 mL
Type
reactant
Smiles
C(C)I
Step Six
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture stirred at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then put into an ice bath
FILTRATION
Type
FILTRATION
Details
After this time, the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to ˜15 mL
ADDITION
Type
ADDITION
Details
This crude mixture of mono and gem di-substituted products
WAIT
Type
WAIT
Details
after 5 minutes the mixture was put into an ice bath
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered after this time
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to ˜15 mL
CUSTOM
Type
CUSTOM
Details
This was partitioned between ether and water
WASH
Type
WASH
Details
the ether layer was washed three times with water
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous washes were then extracted three times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were finally dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)C1(C(CCCCC1)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.